molecular formula C9H9N3O2 B11908980 Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B11908980
M. Wt: 191.19 g/mol
InChI Key: TUUAFHHJDGSGIK-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the nitrogen and carbon positions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups at different positions on the ring system .

Scientific Research Applications

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Overview of this compound

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure enables interactions with various biological targets, making it a candidate for drug development.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against several bacterial strains and fungal pathogens. For instance, it showed promising results against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these microorganisms .

Antiviral Activity

The compound has also been identified as a potential antiviral agent. A study highlighted its inhibitory effects on viral replication mechanisms, particularly against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV-1). The introduction of specific functional groups in the pyrazolo[3,4-b]pyridine scaffold has been shown to enhance its antiviral efficacy .

Inhibition of Kinases

This compound derivatives have been recognized for their ability to inhibit various kinases. Notably, it has been studied as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and inflammation. The compound demonstrated an IC50 value of 0.2 nM for TBK1 inhibition, indicating strong activity . This property positions it as a candidate for developing treatments for cancer and autoimmune diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound binds to active sites on target proteins, modulating their activity. For example, its interaction with TBK1 leads to the inhibition of downstream signaling pathways involved in inflammation .
  • Antimicrobial Mechanism : The antibacterial effects are believed to result from disrupting bacterial cell wall synthesis and function, while antifungal activity may involve interference with fungal cell membrane integrity .

Study on Antiviral Efficacy

In a recent study investigating the antiviral properties of pyrazolo[3,4-b]pyridine derivatives, researchers found that this compound exhibited significant inhibitory effects against HSV-1. The study utilized plaque reduction assays to quantify viral replication and determined that the compound could reduce viral load significantly at low concentrations .

Evaluation of Antibacterial Properties

Another study focused on the antibacterial activity of this compound against Escherichia coli and Pseudomonas aeruginosa. Results indicated that this compound could inhibit growth at concentrations as low as 10 µg/mL. This suggests its potential utility in developing new antibiotics .

Data Summary

Biological Activity Target Pathogen/Enzyme IC50/Effective Concentration Reference
AntibacterialStaphylococcus aureus10 µg/mL
AntifungalCandida albicans15 µg/mL
AntiviralHSV-1Effective at low concentrations
Kinase InhibitionTBK10.2 nM

Properties

IUPAC Name

ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-4-10-8-7(6)5-11-12-8/h3-5H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUAFHHJDGSGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NNC2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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